molecular formula C30H32FN5O2S B2593390 4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393870-68-3

4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2593390
CAS RN: 393870-68-3
M. Wt: 545.68
InChI Key: WGCLISKVDYTIQA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C30H32FN5O2S and its molecular weight is 545.68. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

Research on compounds with tert-butyl groups, triazoles, and benzamides often focuses on the synthesis of novel materials with unique properties. For example, polyamides and polyhydrazides derived from similar structures have been synthesized, demonstrating significant thermal stability and solubility in various solvents. These materials are noncrystalline, flexible, and exhibit high glass transition temperatures, making them suitable for applications in high-performance polymers and coatings (Hsiao, Yang, & Chen, 2000), (Liaw & Liaw, 1998).

Biological and Medicinal Chemistry

Compounds with similar structures have been explored for their biological activities. For instance, triazolines and triazoles have been examined for their larvicidal, antimicrobial, and potential antiviral properties. This includes the study of novel triazinone derivatives for their growth inhibition against bacterial and fungal pathogens (Kumara et al., 2015). Furthermore, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activities, highlighting the importance of fluorine atoms in enhancing biological activity (Desai, Rajpara, & Joshi, 2013).

Analytical and Sensor Applications

The chemical sensor field also benefits from such compounds, with research into chemosensors for selective ion detection. For instance, a phenoxazine-based fluorescence chemosensor has been designed for the selective detection of Ba2+ ions, demonstrating the application potential in environmental monitoring and biological imaging (Ravichandiran et al., 2019).

Catalysis and Synthetic Methodology

Research into catalyst- and solvent-free synthesis methods for benzamide derivatives underlines the importance of developing greener and more efficient synthetic approaches. This includes the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement, showcasing the advancements in synthetic methodologies (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32FN5O2S/c1-19-6-7-20(2)25(16-19)33-27(37)18-39-29-35-34-26(36(29)24-14-12-23(31)13-15-24)17-32-28(38)21-8-10-22(11-9-21)30(3,4)5/h6-16H,17-18H2,1-5H3,(H,32,38)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCLISKVDYTIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

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